(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol
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Overview
Description
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol is an organic compound characterized by a cyclopentane ring with three hydroxyl groups and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentane derivatives.
Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydroxylation and methylation steps under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Scientific Research Applications
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding stereochemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3R)-1-Ethyl-2,3-dimethylcyclopentane: Similar in structure but with different substituents.
(1S,2R,3R)-1,2,3-Trimethylcyclopentane: Another cyclopentane derivative with three methyl groups.
Uniqueness
(1S,2R,3R)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects.
Properties
CAS No. |
918403-89-1 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1S,2R,3R)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
WRVWZOOJULPXAG-PBXRRBTRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]([C@H]1O)O)O |
Canonical SMILES |
CC1(CCC(C1O)O)O |
Origin of Product |
United States |
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